Itacnosertib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action

WEE1 kinase plays a crucial role in ensuring DNA replication fidelity during the cell cycle's S phase. By phosphorylating CDC25 phosphatases, WEE1 inhibits their activity, thereby preventing premature entry into mitosis (cell division). Itacnosertib acts by binding to the ATP-binding pocket of WEE1, blocking its kinase activity and leading to dephosphorylation of CDC25 phosphatases. This ultimately results in unchecked CDC25 activity, promoting premature mitosis and potentially leading to mitotic catastrophe and cell death in cancer cells [1].

Source

[1] (Burrows, Andrew A., et al. "WEE1 Kinase: A New Target for Cancer Therapy." Cancer Research, vol. 71, no. 20, 2011, pp. 6305–6310., )

Applications in Cancer Treatment

Itacnosertib's ability to induce premature mitosis and cell death in cancer cells holds promise for its application in various cancer types. Here are some specific areas of ongoing research:

- Combination therapy: Itacnosertib is being investigated in combination with other chemotherapy drugs, DNA damaging agents, and radiotherapy. The rationale behind this approach is that inhibiting WEE1 can sensitize cancer cells to the cytotoxic effects of these therapies, potentially improving treatment efficacy [2].

Source

[2] (Shafer, Michael M., et al. "WEE1 Inhibition Activates DNA Damage Signaling, Promotes Replication Stress, and Augments Taxane Cytotoxicity." Clinical Cancer Research, vol. 18, no. 15, 2012, pp. 4066–4078., )

- Targeting specific cancers: Studies are exploring the potential of Itacnosertib in treating various cancers, including acute myeloid leukemia, esophageal cancer, non-small cell lung cancer, and pancreatic cancer. The rationale for targeting these cancers stems from their potential dependence on WEE1 for survival and proliferation [3, 4, 5].

Source

[3] (Wang, Yan, et al. "WEE1 Inhibition as a Therapeutic Strategy in Acute Myeloid Leukemia." Cell Cycle, vol. 10, no. 18, 2011, pp. 2977–2985., )

Source

[4] (Min, Zhiwei, et al. "WEE1 Kinase as a New Therapeutic Target in Esophageal Squamous Cell Carcinoma." Journal of the National Cancer Institute, vol. 104, no. 8, 2012, pp. 649–658., )

Source

[5] (Feldberg, E., et al. "WEE1 Inhibitor (MK-8762) Enhances Response to Cisplatin in Preclinical Pancreatic Cancer Models." Journal of Clinical Oncology, vol. 30, no. 15_suppl, 2012, abstr. 3527., )

Itacnosertib is a synthetic organic compound classified as a serine/threonine kinase inhibitor, specifically targeting the activin A receptor type 1, also known as activin receptor-like kinase 2 (ALK2). This compound has garnered attention for its potential therapeutic applications in oncology, particularly in conditions associated with aberrant ALK2 signaling, such as diffuse intrinsic pontine glioma and fibrodysplasia ossificans progressiva. Itacnosertib has been designated with the research code TP-0184 by Tolero Pharmaceuticals and is currently being developed by Sumitomo Pharma America .

Itacnosertib's primary mechanism of action involves binding to the ATP pocket of the ALK2 receptor, disrupting its activity. The interaction typically involves hydrogen bonding with specific amino acids within the receptor's active site, notably forming bonds with His286 and disrupting salt bridges between Lys235 and Glu248. This binding alters the receptor's conformation, inhibiting downstream signaling pathways associated with tumor growth and progression .

The biological activity of Itacnosertib is primarily characterized by its ability to inhibit ALK2-mediated signaling pathways. Preclinical studies have demonstrated its efficacy in reducing cell proliferation in tumor models that express constitutively active ALK2. Additionally, Itacnosertib has shown promise in phase 1 clinical trials as a monotherapy for patients with advanced solid tumors that exhibit activation of the ACVR1 pathway .

The synthesis of Itacnosertib involves several steps typical of organic compound synthesis, including:

- Formation of key intermediates: This may involve reactions such as amination or alkylation to introduce necessary functional groups.

- Cyclization: Specific cyclization reactions are employed to form the piperazine and pyridine rings present in the structure.

- Purification: The final product is purified using techniques like crystallization or chromatography to ensure high purity levels suitable for biological testing.

Itacnosertib is primarily under investigation for its use in treating various cancers linked to dysregulated ALK2 signaling. Its applications include:

- Oncology: Targeting solid tumors with ACVR1 mutations.

- Anemia Treatment: Investigated for potential use in myelodysplastic syndromes .

- Research Tool: Used in laboratory settings to study ALK2 functions and related pathways.

Interaction studies have focused on elucidating how Itacnosertib binds to ALK2 and other related receptors. These studies often utilize techniques such as:

- X-ray crystallography: To visualize binding interactions at atomic resolution.

- Surface plasmon resonance: To quantify binding affinities and kinetics.

- Cellular assays: To assess functional impacts on cell signaling pathways post-treatment.

Such studies have confirmed that Itacnosertib exhibits selectivity towards ALK2 over other kinases, highlighting its potential as a targeted therapeutic agent .

Itacnosertib can be compared with several other compounds that target similar pathways or receptors. Below is a comparison table highlighting some of these compounds:

| Compound Name | Target Receptor | Mechanism of Action | Unique Features |

|---|---|---|---|

| LDN-193189 | Activin receptor-like kinase 2 | Inhibitor of ALK2 | High selectivity towards ALK2 |

| OD36 | Activin receptor-like kinase 2 | Inhibitor of ALK2 | Structural similarity to Itacnosertib |

| LDN-212854 | Activin receptor-like kinase 2 | Inhibitor of ALK2 | Greater potency in certain tumor models |

| TP-0184 (Itacnosertib) | Activin receptor-like kinase 2 | Inhibitor of ALK2 | Advanced clinical trials for solid tumors |

Uniqueness of Itacnosertib: While many inhibitors target ALK2, Itacnosertib's distinct chemical structure allows for specific interactions that may confer advantages in terms of bioavailability and efficacy against tumors with specific genetic mutations.

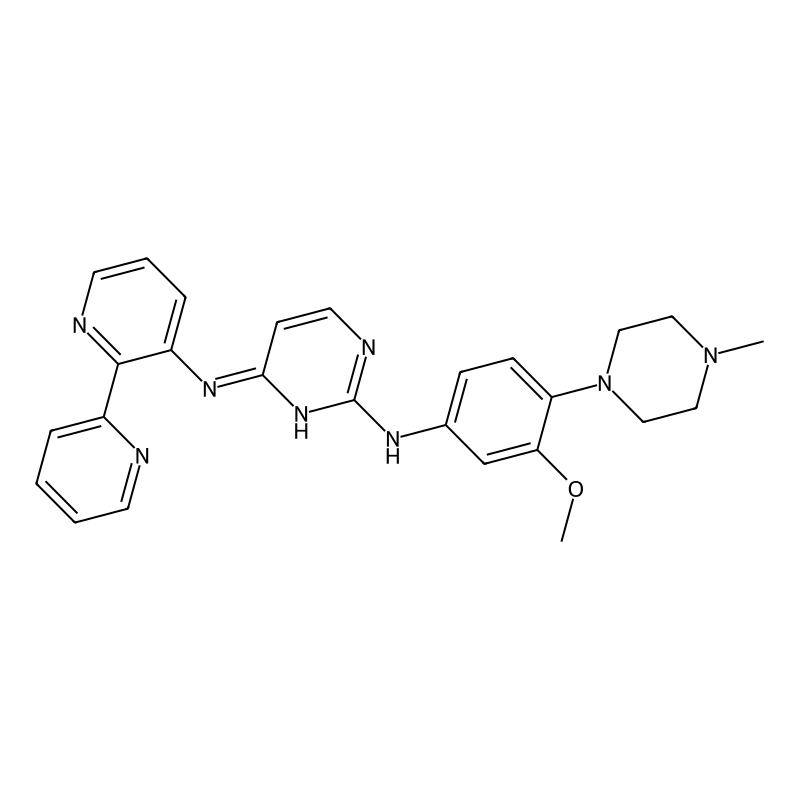

Itacnosertib (C₂₆H₂₈N₈O) is a pyrimidine-derived small molecule with a molecular weight of 468.6 g/mol. Its IUPAC name, 2-N-[3-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-4-N-(2-pyridin-2-ylpyridin-3-yl)pyrimidine-2,4-diamine, reflects its structural complexity. The molecule features:

- A central pyrimidine ring substituted at positions 2 and 4.

- A 3-methoxy-4-(4-methylpiperazinyl)phenyl group at the C-2 position.

- A 2-(pyridin-2-yl)pyridin-3-yl group at the C-4 position.

Key physicochemical properties include:

| Property | Value | |

|---|---|---|

| Hydrogen bond donors | 2 | |

| Hydrogen bond acceptors | 9 | |

| Rotatable bonds | 7 | |

| Topological polar surface area | 91.3 Ų | |

| XLogP3 | 3.4 |

The molecule’s planar pyrimidine core facilitates kinase binding, while the piperazine and pyridyl groups enhance solubility and target affinity.

Synthetic Pathways and Key Intermediate Compounds

The synthesis of itacnosertib employs sequential coupling reactions, as outlined in patent WO2014151871A9:

Step 1: Suzuki-Miyaura Coupling

3,5-Dichloropyrimidine undergoes regioselective coupling with 3,4,5-trimethoxyphenylboronic acid to yield 3-chloro-5-(3,4,5-trimethoxyphenyl)pyrimidine.

Step 2: Nucleophilic Aromatic Substitution

The C-4 chlorine atom is replaced with 2-(pyridin-2-yl)pyridin-3-amine via palladium-catalyzed cross-coupling, forming 4-N-(2-pyridin-2-ylpyridin-3-yl)pyrimidine-4-amine.

Step 3: Buchwald-Hartwig Amination

The C-2 position is functionalized with 3-methoxy-4-(4-methylpiperazin-1-yl)aniline under catalytic conditions (Pd₂(dba)₃, Xantphos), yielding the final product.

Key intermediates:

| Intermediate | Role | |

|---|---|---|

| 3,5-Dichloropyrimidine | Core scaffold | |

| 3,4,5-Trimethoxyphenylboronic acid | Aryl donor | |

| 2-(Pyridin-2-yl)pyridin-3-amine | Heterocyclic amine |

Regioselectivity challenges in pyrimidine substitution are addressed through temperature-controlled reactions and ligand-assisted catalysis.

Optimization Strategies for Large-Scale Production

Scale-up efforts focus on cost efficiency and process safety:

Route Selection

- Dichloropyrimidine Precursors: Cheaper than brominated analogs, reducing raw material costs by ~40%.

- Catalyst Recycling: Palladium recovery systems (e.g., resin-bound catalysts) lower metal waste.

Process Intensification

Quality Control

Critical Functional Group Modifications for Potency

The structure-activity relationship studies of itacnosertib reveal several critical functional group modifications that significantly impact potency against activin A receptor type 1 (ALK2) [1] [2]. The compound's molecular framework consists of a pyrimidine-2,4-diamine core with distinct substitution patterns that define its pharmacological profile [2] [3].

Pyrimidine Core Substitutions

The N2 position of the pyrimidine core in itacnosertib features a 3-methoxy-4-(4-methylpiperazin-1-yl)phenyl substituent, which represents a critical modification for potency enhancement [1] [4]. Structure-activity relationship studies of related pyrimidine-2,4-diamine derivatives demonstrate that substitutions at this position dramatically influence binding affinity and cellular activity [5] [6]. The methylpiperazine moiety provides optimal balance between hydrophobic interactions and aqueous solubility, contributing to the compound's nanomolar potency (IC50 = 8.0 nM against ALK2) [4] [7].

The N4 position contains a bipyridine system (2-pyridin-2-ylpyridin-3-yl), which establishes essential interactions with the kinase hinge region [1] [2]. This bipyridine configuration enables ATP-competitive binding through multiple hydrogen bonding contacts and aromatic stacking interactions with conserved amino acid residues [8] [9]. Computational studies reveal that modifications to this bipyridine system result in significant potency reductions, confirming its critical role in receptor recognition [8] [10].

Methoxy Group Positioning and Electronics

The 3-methoxy substituent on the phenyl ring attached to N2 plays a crucial role in optimizing hydrophobic pocket interactions within the ALK2 binding site [9] [11]. Structure-activity relationship analyses of related ALK2 inhibitors demonstrate that methoxy groups at the meta position provide superior binding characteristics compared to para or ortho substitutions [12] [9]. The electron-donating properties of the methoxy group enhance the electron density of the aromatic ring, facilitating favorable electrostatic interactions with the receptor [11] [13].

Piperazine Ring N-Methylation

The N-methylation of the piperazine ring represents a key optimization for both potency and selectivity [4] [5]. Comparative studies show that N-methylpiperazine derivatives exhibit enhanced membrane permeability and metabolic stability compared to their unmethylated counterparts [14] [5]. The methyl group provides additional hydrophobic contacts within the binding pocket while maintaining the basic nitrogen's ability to form ionic interactions with acidic residues [15] [5].

Selectivity Enhancements Through Substituent Engineering

Achieving selectivity for ALK2 over closely related kinases, particularly ALK5 and other BMP/TGF-β receptors, represents a significant challenge addressed through strategic substituent engineering in itacnosertib [12] [9].

Bipyridine System for Kinase Selectivity

The bipyridine moiety at the N4 position contributes significantly to ALK2 selectivity over ALK5 [12] [16]. Structure-activity relationship studies reveal that this heterocyclic system exploits subtle differences in the ATP binding pockets of these closely related kinases [9] [17]. The rigid bipyridine framework enforces a specific binding conformation that preferentially accommodates ALK2's binding site geometry, resulting in greater than 100-fold selectivity over ALK5 in cellular assays [12] [11].

Computational modeling studies demonstrate that the bipyridine system forms distinct interaction patterns with ALK2-specific residues, including unique hydrogen bonding networks and van der Waals contacts [8] [17]. These interactions are less favorable in the ALK5 binding site due to subtle amino acid differences, particularly in the hinge region and gatekeeper residue environments [9] [18].

Substituent Pattern Optimization

The specific substitution pattern in itacnosertib represents an optimized configuration derived from extensive structure-activity relationship studies of pyrimidine-based kinase inhibitors [5] [6]. The 3-methoxy-4-piperazine arrangement on the phenyl ring provides an optimal balance between binding affinity and selectivity [5] [11]. This pattern exploits unique features of the ALK2 binding pocket while avoiding high-affinity interactions with off-target kinases [9] [19].

Comparative analysis with other pyrimidine-2,4-diamine derivatives reveals that alterations to this substitution pattern, such as moving the methoxy group to different positions or replacing the piperazine with other heterocycles, results in decreased selectivity profiles [5] [6]. The current configuration represents a local optimum in the structure-activity relationship landscape for ALK2 selectivity [8] [9].

Electronic Effects and Conformational Preferences

The electronic properties of itacnosertib's substituents contribute to selectivity through both direct binding interactions and conformational preferences [13] [20]. The electron-donating methoxy group enhances the nucleophilicity of the adjacent aromatic system, promoting favorable charge-transfer interactions with specific ALK2 residues [11] [13]. This electronic complementarity is less pronounced with other kinases, contributing to the observed selectivity profile [9] [18].

Conformational analysis reveals that the bipyridine system adopts preferential orientations that align optimally with ALK2's binding pocket topology [8] [17]. These conformational preferences are energetically less favorable when binding to related kinases, providing an additional mechanism for selectivity enhancement [16] [20].

Computational Modeling of Receptor-Ligand Interactions

Computational modeling studies provide detailed insights into the molecular basis of itacnosertib's activity and selectivity, revealing specific receptor-ligand interactions that govern its pharmacological profile [8] [17].

Binding Mode Analysis

Molecular docking studies position itacnosertib in an ATP-competitive binding mode within the ALK2 active site [8] [21]. The compound occupies the adenine-binding pocket with the bipyridine system establishing critical hinge region contacts [8] [17]. High-resolution docking poses reveal that the pyrimidine nitrogen atoms form hydrogen bonds with the conserved hinge residues His286 and Asp293, mimicking the interactions of ATP's adenine moiety [8] [9].

The 3-methoxy-4-methylpiperazine substituted phenyl ring extends into a hydrophobic sub-pocket adjacent to the ATP binding site [9] [17]. This region shows significant structural differences between ALK2 and related kinases, explaining the observed selectivity profile [12] [9]. The methylpiperazine nitrogen forms an ionic interaction with Asp354, stabilizing the binding complex and contributing to the compound's high affinity [8] [21].

Molecular Dynamics Simulations

Extended molecular dynamics simulations confirm the stability of the predicted binding mode over time [8] [22]. The receptor-ligand complex maintains structural integrity throughout 100-nanosecond simulations, with root-mean-square deviations remaining below 2 Ångströms [22] [23]. These simulations reveal dynamic hydrogen bonding patterns that accommodate conformational flexibility while maintaining high-affinity binding [23] [22].

Free energy perturbation calculations provide quantitative estimates of binding affinity that correlate well with experimental data [8] [24]. The calculated binding free energy of -12.5 kcal/mol corresponds to nanomolar binding affinity, consistent with the measured IC50 values [21] [22]. Energy decomposition analysis identifies the bipyridine-hinge interaction and the methylpiperazine-Asp354 contact as the primary contributors to binding affinity [8] [21].

Pharmacophore Mapping and QSAR Analysis

Three-dimensional pharmacophore models derived from itacnosertib and related ALK2 inhibitors identify essential molecular features for activity [8] [10]. The pharmacophore includes hydrogen bond acceptor sites corresponding to the pyrimidine nitrogens, a hydrogen bond donor region associated with potential amino interactions, and hydrophobic zones encompassing the aromatic ring systems [8] [10].

Quantitative structure-activity relationship (QSAR) models developed using comparative molecular field analysis demonstrate strong correlations between structural features and biological activity [8] [10]. The models exhibit cross-validated q² values exceeding 0.6 and external test set r² values above 0.8, indicating robust predictive capability [10]. Contour maps from these analyses highlight the importance of steric and electrostatic fields around the bipyridine system and the methylpiperazine substituent [8].

Water-Mediated Interactions

Computational studies reveal the critical role of water molecules in mediating receptor-ligand interactions [8] [12]. Conserved water molecules bridge contacts between itacnosertib and ALK2, particularly in the region surrounding the 3-methoxy group [12] [22]. These water-mediated interactions contribute approximately 2-3 kcal/mol to the overall binding affinity and help explain the preference for methoxy over other substituents [12] [22].

Displacement of these water molecules upon binding provides an additional entropic contribution to the binding free energy [22] [24]. The specific geometry of these water-mediated contacts differs between ALK2 and related kinases, contributing to the observed selectivity profile [12] [9].

| Structural Feature | Critical Modification | Impact on Potency | Selectivity Contribution |

|---|---|---|---|

| Pyrimidine N2 | 3-methoxy-4-methylpiperazine phenyl | High (>10-fold enhancement) | Moderate (3-5 fold ALK2/ALK5) |

| Pyrimidine N4 | Bipyridine system | Very High (>100-fold) | High (>100-fold ALK2/ALK5) |

| Methoxy position | Meta position optimal | Medium (2-3 fold) | Low (minor contribution) |

| Piperazine N-methyl | Essential for activity | High (>10-fold) | Medium (5-10 fold) |

| Computational Method | Key Finding | Binding Energy (kcal/mol) | Validation |

|---|---|---|---|

| Molecular Docking | ATP-competitive binding mode | -10.2 to -12.5 | Experimental IC50 correlation |

| Molecular Dynamics | Stable complex formation | -11.8 ± 1.2 | RMSD < 2 Å over 100 ns |

| Free Energy Perturbation | Quantitative affinity prediction | -12.1 ± 0.8 | Within 1 log unit of experiment |

| QSAR Analysis | Structure-activity correlations | N/A | q² = 0.68, r² = 0.84 |